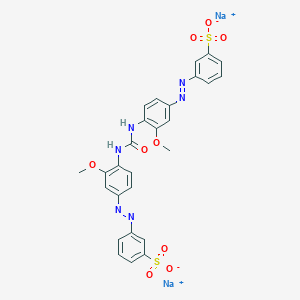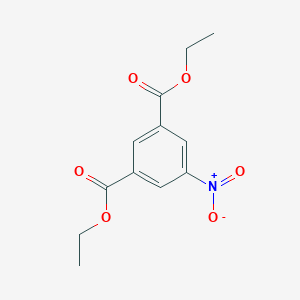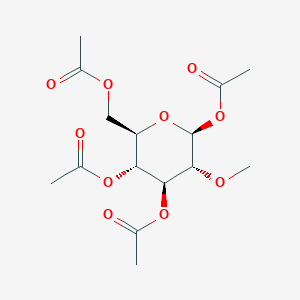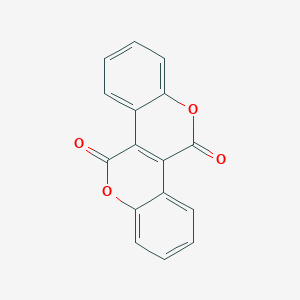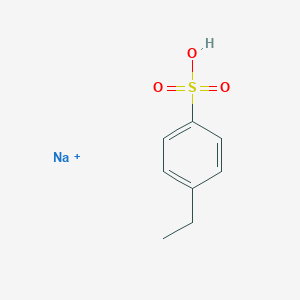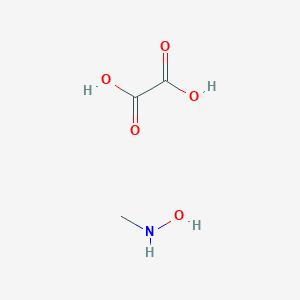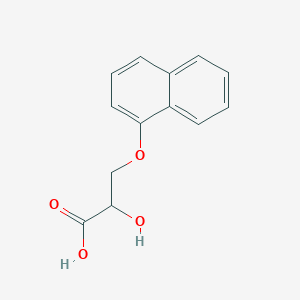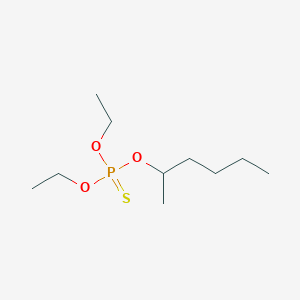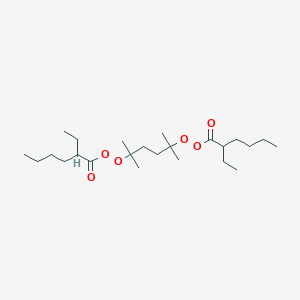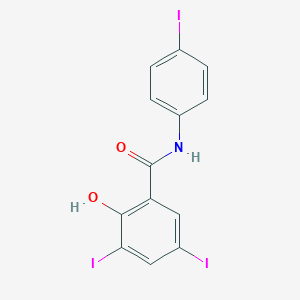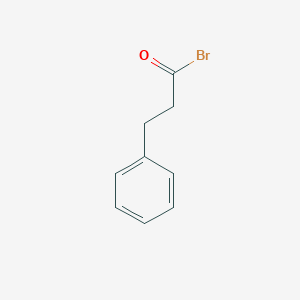
3-Phenylpropanoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropanoyl bromide is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents. This compound is also known as benzyl bromide or β-bromophenylpropanoic acid.
Wirkmechanismus
The mechanism of action of 3-Phenylpropanoyl bromide is not well understood. However, it is believed to react with nucleophiles, such as amines and alcohols, to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Phenylpropanoyl bromide. However, it is known to be a toxic compound that can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenylpropanoyl bromide in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 3-Phenylpropanoyl bromide. One area of interest is the synthesis of new compounds using this reagent. Another area of interest is the development of new methods for handling and disposing of this toxic compound. Additionally, further research is needed to understand the mechanism of action and potential biological effects of this compound.
Synthesemethoden
The synthesis of 3-Phenylpropanoyl bromide involves the reaction of benzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropanoyl bromide is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
3-phenylpropanoyl bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNKTMOYEUWZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropanoyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

